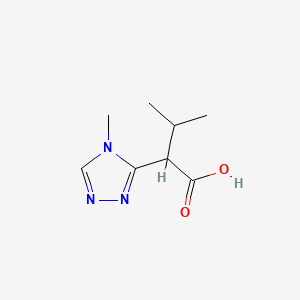

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-methyl-2-(4-methyl-1,2,4-triazol-3-yl)butanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)6(8(12)13)7-10-9-4-11(7)3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

UVSAWUVOSZIEND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NN=CN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing a triazole ring with a butanoic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Carboxylic Acid Derivatives

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid

- Structural Difference : Lacks the 4-methyl group on the triazole ring (4H-1,2,4-triazol-4-yl vs. 4-methyl-4H-1,2,4-triazol-3-yl).

- Molecular weight differs slightly (C$7$H${10}$N$3$O$2$ vs. C$8$H${12}$N$3$O$2$) .

N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide

- Structural Difference : Features a thioether linkage and propanamide group instead of a carboxylic acid.

- DFT studies on similar triazole derivatives highlight significant nonlinear optical properties due to electron-withdrawing groups .

Heterocyclic Carboxylic Acids with Varied Cores

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structural Difference : Replaces triazole with a thiazole ring containing sulfur.

- Impact: Thiazole’s sulfur atom increases polarizability, altering electronic properties and binding interactions. The benzoic acid group provides stronger acidity (lower pKa) compared to butanoic acid .

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

- Structural Difference : Substitutes triazole with a benzimidazole core.

- Impact: Benzimidazole’s fused aromatic system enhances planarity and π-π interactions, while the hydroxyethylamino group introduces additional hydrogen-bonding sites .

Pharmacologically Active Triazole Derivatives

4-[5-[(Rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)

- Structural Difference: Links the 4-methyltriazole to pyridine via an ethoxy bridge instead of a butanoic acid chain.

- Impact : The pyridine ring and ethoxy linker enhance bioavailability and CNS penetration, making TT00 suitable for stress-related disorders in veterinary applications. The absence of a carboxylic acid reduces pH-sensitive solubility but allows for hydrochloride or sulfate salt formation .

4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one

- Structural Difference : Incorporates a triazolone ring (with a ketone group) instead of a triazole.

- However, triazolones exhibit reduced aromatic stability compared to triazoles .

Key Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| 3-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid | 1,2,4-Triazole | 4-Methyl, butanoic acid | ~185.2 g/mol | pH-dependent solubility, salt-forming |

| 3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | 1,2,4-Triazole | Unmethylated triazole, butanoic acid | ~171.2 g/mol | Higher polar solubility |

| TT00 (Pyridine-linked triazole) | 1,2,4-Triazole + Pyridine | Ethoxy linker, chlorophenyl-isoxazole | ~428.9 g/mol | CNS-penetrant, stress therapy |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Thiazole | Benzoic acid | ~219.3 g/mol | Strong acidity (pKa ~2-3) |

Biological Activity

3-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 1518639-01-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly in drug discovery and agrochemical development. This article reviews the biological activities associated with this specific compound, focusing on its antioxidant, antibacterial, and potential anticancer properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 183.21 g/mol. The structure features a triazole ring which is crucial for its biological activity.

Antioxidant Activity

Research has shown that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 0.87 | TBD |

The antioxidant capacity of similar triazole derivatives indicates their potential use in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole compounds has been extensively studied. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains provide insights into their effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| C. albicans | TBD |

Molecular docking studies have indicated that these compounds interact effectively with bacterial enzyme targets, showcasing high binding affinities that correlate with their antibacterial activity .

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

-

Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cell lines such as A431 and Jurkat.

- IC50 Values : These values are critical in determining the potency of the compounds against cancer cells.

- Mechanism of Action : The presence of specific functional groups within the triazole structure appears to enhance cytotoxicity.

Case Studies

A comprehensive study investigated the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings highlighted:

- Synthesis Protocol : Multi-step synthesis involving key intermediates led to the successful production of biologically active derivatives.

- Biological Evaluation : A range of assays confirmed the antioxidant and antibacterial activities along with promising anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.